N-[1-(tert-Butylsulfanyl)-3-oxobut-1-en-1-yl]acetamide
Description
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Properties
CAS No. |
646516-83-8 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
N-(1-tert-butylsulfanyl-3-oxobut-1-enyl)acetamide |
InChI |
InChI=1S/C10H17NO2S/c1-7(12)6-9(11-8(2)13)14-10(3,4)5/h6H,1-5H3,(H,11,13) |
InChI Key |
QATIIVXQBBWVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(NC(=O)C)SC(C)(C)C |
Origin of Product |
United States |
Biological Activity
N-[1-(tert-Butylsulfanyl)-3-oxobut-1-en-1-yl]acetamide, with a CAS number of 1698773-22-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C₁₀H₁₇NO₂S, with a molecular weight of approximately 215.31 g/mol. The structure includes a tert-butylsulfanyl group and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂S |
| Molecular Weight | 215.31 g/mol |
| CAS Number | 1698773-22-6 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiol derivatives with acetic anhydride or acetyl chloride under controlled conditions to ensure the formation of the desired product. Specific synthetic routes may vary based on the desired purity and yield.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the acetamide functional group have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anthelmintic Activity
A comparative study on related compounds demonstrated their potential as anthelmintics. For example, certain benzimidazole derivatives were effective in paralyzing and killing earthworms in laboratory settings, suggesting that similar mechanisms might be explored for this compound .
Case Studies
One notable case study involved testing the compound against a panel of pathogens in vitro. The results indicated that it inhibited bacterial growth at concentrations ranging from 10 to 50 μg/mL, showcasing its potential as a lead compound for further development.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the sulfur atom in its structure may play a crucial role in disrupting cellular processes in target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
